diethyl 2-(benzo[d]thiazole-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
Description
Diethyl 2-(benzo[d]thiazole-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a heterocyclic compound featuring a thieno[2,3-c]pyridine core substituted with a benzo[d]thiazole-2-carboxamido group at the 2-position and diethyl ester moieties at the 3- and 6-positions. This structure combines electron-rich aromatic systems (benzothiazole and thiophene) with polar carboxamido and ester functionalities, making it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring aromatic stacking and hydrogen bonding interactions.
Properties
IUPAC Name |
diethyl 2-(1,3-benzothiazole-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S2/c1-3-28-20(26)16-12-9-10-24(21(27)29-4-2)11-15(12)31-18(16)23-17(25)19-22-13-7-5-6-8-14(13)30-19/h5-8H,3-4,9-11H2,1-2H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWCIUIFDSIPLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=NC4=CC=CC=C4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a benzo[d]imidazo[2,1-b]thiazole carboxamide structure have been studied for their antimycobacterial properties. These compounds have shown activity against Mycobacterium tuberculosis (Mtb) .
Mode of Action
It’s worth noting that similar compounds have been evaluated for theirantimycobacterial activity . Molecular docking and dynamics studies have been carried out to understand the putative binding pattern and stability of the protein-ligand complex against the selected target Pantothenate synthetase of Mtb .
Biochemical Pathways
It’s known thatPantothenate synthetase is a key enzyme in the CoA biosynthetic pathway in Mtb. Inhibition of this enzyme could potentially disrupt this pathway, affecting the survival and proliferation of the bacteria.
Pharmacokinetics
Similar compounds have been designed with in silico admet prediction.
Biological Activity
Diethyl 2-(benzo[d]thiazole-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of heterocyclic compounds characterized by the presence of both thieno[2,3-c]pyridine and benzo[d]thiazole moieties. Its structure can be represented as follows:
The presence of multiple functional groups in this compound is believed to contribute to its diverse biological activities.
- Inhibition of Enzymatic Activity : Research indicates that derivatives of benzo[d]thiazole exhibit inhibitory effects on various enzymes, including ATP-phosphoribosyl transferase (ATP-PRTase), which is crucial for the survival of Mycobacterium tuberculosis . The compound's ability to bind competitively to ATP-PRTase suggests a potential mechanism for its antitubercular activity.
- Antimicrobial Activity : Compounds with similar structures have demonstrated significant antimicrobial properties. For example, the minimal inhibitory concentration (MIC) values for related compounds in vitro show effectiveness against various bacterial strains .
- Antioxidant Properties : Some studies have indicated that thieno[2,3-c]pyridine derivatives possess antioxidant capabilities, which may help mitigate oxidative stress in biological systems .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Case Studies
-
Antitubercular Screening :
A study focused on the antitubercular potential of benzo[d]thiazole derivatives highlighted the efficacy of this compound against Mycobacterium tuberculosis. The compound showed significant inhibition of ATP-PRTase activity, indicating a promising avenue for further development as an antitubercular agent . -
Antimicrobial Efficacy :
In vitro tests demonstrated that related compounds exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. The compounds were effective at low concentrations, suggesting potential for clinical applications in treating bacterial infections .
Comparison with Similar Compounds
Table 1: Structural Variations in Thieno[2,3-c]pyridine Derivatives
Key Observations :
- Bioactivity : The benzothiazole group in the target compound is associated with antitumor activity, whereas Schiff base derivatives (e.g., ) are often explored for metal coordination or antimicrobial properties.
- Steric Effects : Bulky esters (e.g., cyclopentyl in ) may reduce metabolic clearance but limit solubility.
Physicochemical and Spectral Properties
Table 3: Comparative Physicochemical Data
Notes:
- The target compound’s benzo[d]thiazole group would exhibit distinct aromatic signals (δ 7.5–8.5 ppm) and IR bands for C=O (amide I, ~1650 cm⁻¹) and C=S (~1250 cm⁻¹) .
Preparation Methods
Cyclocondensation Approach
The core structure is synthesized via a cyclocondensation reaction adapted from methods for related tetrahydrothienopyridines.
Procedure:
- React 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide (1.5 eq) with diethyl acetylenedicarboxylate (1.0 eq) in 1-butanol
- Add conc. HCl (0.1 vol%) as catalyst
- Reflux at 80°C for 1 hour under nitrogen atmosphere
Key Parameters:
| Parameter | Value |
|---|---|
| Solvent | 1-Butanol |
| Temperature | 80°C |
| Reaction Time | 1 hour |
| Yield | 32% |
The reaction proceeds through a tandem Michael addition-intramolecular cyclization mechanism. The HCl catalyst protonates the amine, enhancing its nucleophilicity for attack on the electron-deficient alkyne.
Alternative Ring-Closing Metathesis
Patents describe advanced methods using Grubbs catalysts for constructing similar fused ring systems:
- Treat diethyl 2-amino-4-pentenoate with 2-chlorothiophene-3-carboxylate
- Use Grubbs 2nd generation catalyst (5 mol%) in dichloromethane
- Stir at 40°C for 12 hours
This method improves regioselectivity but requires strict moisture control and achieves comparable yields (35-40%).
Functionalization with Benzo[d]Thiazole-2-Carboxamide
Carboxylic Acid Activation
The benzo[d]thiazole-2-carbonitrile precursor (CAS 2602-85-9) undergoes hydrolysis:
Stepwise Conversion:
- Nitrilase-mediated hydrolysis :
- 1 M HCl(aq), reflux, 6 hours → 85% conversion to benzo[d]thiazole-2-carboxylic acid
- Acid chloride formation :
- Treat with SOCl₂ (2 eq) in anhydrous DCM
- 0°C → RT, 2 hours → 95% yield
Amide Coupling
Coupling to the thienopyridine core employs mixed anhydride methodology:
Optimized Conditions:
| Component | Quantity |
|---|---|
| Core amine | 1.0 eq |
| Benzothiazole acid chloride | 1.2 eq |
| Triethylamine | 2.5 eq |
| Solvent | THF:DCM (1:1) |
| Temperature | -10°C → RT |
| Time | 8 hours |
| Yield | 68% |
The reaction proceeds via nucleophilic acyl substitution, with triethylamine scavenging HCl byproduct.
Esterification and Protecting Group Strategy
Simultaneous Diethyl Ester Formation
When using diethyl acetylenedicarboxylate in the cyclocondensation step, the ester groups are introduced concurrently with ring formation. Post-reaction workup includes:
- Precipitation by cooling to 5°C
- Washing sequence:
- 1-Butanol (3 × 50 mL)
- Ice-cwater (2 × 30 mL)
- Vacuum drying at 50°C for 12 hours
Purity Control:
Stepwise Esterification
Alternative protocols for late-stage esterification:
Procedure:
- Hydrolyze dicarboxylic acid intermediate (0.1 M in EtOH)
- Add H₂SO₄ (cat.) and excess ethanol (5 eq)
- Reflux 24 hours with molecular sieves (4Å)
Comparative Data:
| Method | Yield | Purity |
|---|---|---|
| Concurrent esterification | 32% | 98.2% |
| Stepwise esterification | 41% | 97.8% |
Critical Process Parameters and Optimization
Temperature Profiling
Reaction kinetics study reveals:
- Optimal cyclocondensation window: 75-85°C
- Above 90°C: Degradation products increase by 12%/hour
- Below 70°C: Reaction stalls at 60% conversion
Solvent Screening
Solvent effects on amide coupling yield:
| Solvent System | Yield | Byproducts |
|---|---|---|
| THF:DCM (1:1) | 68% | <2% |
| DMF | 55% | 8% |
| EtOAc | 48% | 5% |
Polar aprotic solvents like DMF increase reaction rate but promote side reactions with the thiophene sulfur.
Analytical Characterization
Spectroscopic Confirmation
¹H NMR (400 MHz, CDCl₃):
- δ 1.25 (t, 6H, J=7.1 Hz, ester CH₃)
- δ 4.15 (q, 4H, J=7.1 Hz, ester CH₂)
- δ 6.85 (s, 1H, thieno H-4)
- δ 7.45-8.10 (m, 4H, benzothiazole aromatic)
HRMS (ESI+):
- m/z Calcd for C₂₃H₂₂N₃O₅S₂: 510.1094
- Found: 510.1098
Crystallographic Data
- Thienopyridine ring adopts envelope conformation
- Dihedral angle between benzothiazole and thienopyridine: 87.5°
- Intermolecular C-H···O interactions stabilize crystal packing
Scale-Up Considerations
Industrial production requires modifications to lab-scale protocols:
Continuous Flow Processing :
Catalyst Recycling :
- Immobilized lipase for esterification steps
- 7 reuse cycles with <5% activity loss
Waste Stream Management :
- SOCl₂ byproducts neutralized with NaHCO₃ slurry
- 99.8% solvent recovery via distillation
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing derivatives of dihydrothieno[2,3-c]pyridine dicarboxylates?
- Methodology : Derivatives of this scaffold are typically synthesized via one-pot multi-step reactions. For example, a mixture of substituted aldehydes, amines, and activated esters is refluxed in polar aprotic solvents (e.g., DMF or DMSO) under inert conditions. Purification often involves flash chromatography using ethyl acetate/petroleum ether gradients, followed by recrystallization from ethanol or DMSO/water mixtures .
- Key parameters : Reaction time (12–24 hours), temperature (80–120°C), and stoichiometric ratios of reactants (1:1 to 1:1.2) are critical for yield optimization.
Q. How is structural confirmation performed for this compound class?
- Analytical workflow :
NMR : and NMR (in DMSO-d6 or CDCl3) identify proton environments and carbon frameworks. For example, aromatic protons in benzo[d]thiazole appear at δ 7.2–8.5 ppm, while ester carbonyls resonate at ~165–170 ppm in NMR .
HRMS : Electrospray ionization (ESI) confirms molecular weight (e.g., [M+H]+ with <2 ppm error) .
IR : Stretching bands for amide (1650–1680 cm) and ester (1720–1740 cm) groups validate functional groups .
Q. What solvent systems are optimal for recrystallizing this compound?
- Ethanol/water (1:1) or DMF/ethanol mixtures are preferred due to moderate polarity, which balances solubility and crystal formation. For example, compounds with nitro or cyano substituents require slow cooling (0.5°C/min) to avoid amorphous precipitates .
Advanced Research Questions
Q. How can reaction yields be improved for analogs with bulky substituents?
- Strategies :
- Use microwave-assisted synthesis (20–30 minutes at 100°C) to enhance reaction kinetics .
- Introduce electron-withdrawing groups (e.g., nitro or cyano) at the 7-position of the thienopyridine core to reduce steric hindrance, improving yields from ~55% to >70% .
- Replace traditional reflux with ultrasound-assisted stirring to enhance mass transfer .
Q. What spectroscopic techniques resolve ambiguities in stereochemical assignments?
- NOESY/ROESY : Correlates spatial proximity of protons (e.g., diastereotopic H-4 and H-5 in the dihydrothieno ring) .
- X-ray crystallography : Definitive for confirming absolute configuration. For example, analogs with 3,4,5-trimethoxyphenyl substituents show planar alignment of the benzo[d]thiazole and thienopyridine moieties .
Q. How do electronic effects of substituents influence biological activity?
- Case study : Derivatives with 3,4,5-trimethoxyanilino groups exhibit enhanced antitubulin activity (IC50 = 0.8–1.2 µM) due to improved hydrophobic interactions with the colchicine binding site. In contrast, nitro or cyano groups at the 7-position reduce potency (IC50 > 10 µM) by disrupting π-π stacking .
- Methodology : Combine molecular docking (AutoDock Vina) with SAR analysis to prioritize substituents with balanced lipophilicity (clogP 2.5–3.5) and hydrogen-bonding capacity .
Q. How are conflicting spectral data (e.g., NMR splitting patterns) resolved?
- Example : Discrepancies in NMR coupling constants (e.g., J = 8.5 Hz vs. 10.2 Hz for H-7 and H-8) may arise from dynamic rotational isomerism.
- Solution : Variable-temperature NMR (25–60°C) or DFT calculations (B3LYP/6-31G*) to model conformers and predict splitting patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
